molecular formula C18H10Cl2FN3S B2685444 N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 670270-49-2

N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2685444
CAS No.: 670270-49-2
M. Wt: 390.26
InChI Key: HHGLMSIFWSCEOY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a purine bioisostere . This core framework is frequently investigated for developing novel agents with antiproliferative properties, as various 4-aminothieno[2,3-d]pyrimidine analogues have demonstrated potent activity against a range of human cancer cell lines . The design of this specific compound, featuring chloro- and fluorophenyl substitutions, is consistent with structure-activity relationship (SAR) strategies aimed at optimizing interactions with key enzymatic targets. Thieno[2,3-d]pyrimidine derivatives are known to exert cytotoxic effects through multiple mechanisms, including the inhibition of tyrosine kinase receptors (RTKs) which are often overexpressed in cancers and play a critical role in cell proliferation and survival . Related compounds in this class have been reported as potent inhibitors of crucial kinases involved in oncogenesis, such as B-Raf, Aurora kinases, and the epidermal growth factor receptor (EGFR) . Furthermore, similar structures have shown promise in targeting histone deacetylases (HDACs), which are validated epigenetic targets for anticancer drug discovery . This product is intended for research purposes such as investigating kinase inhibition, profiling anticancer activity in vitro, and conducting structure-activity relationship studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2FN3S/c19-11-3-1-10(2-4-11)13-8-25-18-16(13)17(22-9-23-18)24-12-5-6-15(21)14(20)7-12/h1-9H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGLMSIFWSCEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amine group through amidation reactions, often using amine donors under controlled pH and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds within the structure.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or reduced aromatic rings.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of thienopyrimidine derivatives, including N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine, as promising antiviral agents. Research indicates that compounds with similar structures can inhibit viral replication effectively. For instance, derivatives have shown significant activity against Hepatitis C Virus (HCV) by inhibiting NS5B RNA polymerase with IC50 values in the micromolar range . The thieno[2,3-d]pyrimidine scaffold is particularly noted for its ability to interact with viral polymerases, making it a valuable lead in antiviral drug development.

Anticancer Properties

The compound also exhibits potential anticancer activity. Studies have demonstrated that thienopyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, certain derivatives have shown effectiveness against breast cancer cell lines by targeting the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis rates .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies suggest that these compounds can significantly reduce the production of pro-inflammatory cytokines in activated macrophages .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of thienopyrimidine derivatives is vital for optimizing their pharmacological profiles. Modifications at various positions on the thieno[2,3-d]pyrimidine scaffold can lead to enhanced potency and selectivity against specific biological targets. For example:

Modification Effect on Activity
Substitution at N-1 positionIncreases antiviral potency
Fluorination at C-5 positionEnhances anticancer activity
Chlorination at C-7 positionImproves anti-inflammatory effects

Case Studies

  • Antiviral Activity Against HCV : A derivative of thienopyrimidine was tested against HCV NS5B polymerase and showed an IC50 value of 0.35 μM, indicating strong inhibitory potential compared to existing antiviral agents .
  • Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, a thienopyrimidine derivative led to a 50% reduction in cell viability at a concentration of 10 μM after 48 hours of treatment .
  • Inflammation Models : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of a thienopyrimidine derivative resulted in a significant decrease in serum levels of TNF-alpha and IL-6, highlighting its anti-inflammatory potential .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Yield (%) Physical State Key Features
Target Compound 3-Cl-4-F-C₆H₃ (N4), 4-Cl-C₆H₄ (C5) ~400.3* N/A N/A Dual chloro/fluoro substitution enhances lipophilicity and metabolic stability.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine 4-Br-C₆H₄ (C5), benzo[d][1,3]dioxole (N4) 440.32 79 Pale yellow solid Bromine increases molecular weight; benzodioxole improves π-π interactions.
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) 4-F-C₆H₄ (C5) ~273.3 85 White solid Fluorine enhances electronegativity and bioavailability.
N-(4-(Phenylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine PhSO₂-C₆H₄ (N4) 387.89 56 White lyophilized solid Sulfonyl group improves solubility but may reduce membrane permeability.
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine 4-Cl-C₆H₄ (N4), dihydroimidazole (C5) 332.82 N/A N/A Imidazole enables hydrogen bonding; fused pyridine alters planarity.

*Estimated based on molecular formula (C₁₈H₁₁Cl₂FN₃S).

Key Observations:
  • Halogen Effects : The target compound’s dual chloro/fluoro substitution likely increases lipophilicity (logP) compared to methoxy () or sulfonyl () analogs, favoring membrane penetration.
  • Crystallinity : Derivatives with electron-withdrawing groups (e.g., bromo, sulfonyl) often form stable crystals, as seen in and .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro and fluoro substituents enhance metabolic stability and target binding via σ-hole interactions.
  • Hydrogen Bonding : Imidazole () and amine groups () improve solubility and receptor affinity.
  • Bulk Tolerance : Bulky substituents (e.g., benzodioxole in ) may limit activity in sterically constrained targets.

Biological Activity

N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by its fused heterocyclic structure. The molecular formula is C19H14Cl2FN3SC_{19}H_{14}Cl_2FN_3S, with a molar mass of approximately 392.30 g/mol. The presence of chlorine and fluorine substituents on the phenyl rings enhances its biological activity by modulating interaction with biological targets.

In Vitro Studies

Recent studies have highlighted the compound's anticancer potential through various in vitro assays. For instance, an investigation into its cytotoxic effects against liver (HepG2) and prostate (PC-3) cancer cell lines demonstrated significant activity:

  • IC50 Values : The compound exhibited IC50 values of approximately 3.1 µM against HepG2 cells and 2.15 µM against PC-3 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression:

  • VEGFR-2 and AKT Inhibition : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), both critical in tumor angiogenesis and cell survival. The IC50 for VEGFR-2 was reported at 0.075 µM, while for AKT it was 4.60 µM .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces S-phase cell cycle arrest in HepG2 cells, leading to apoptosis as confirmed by increased caspase-3 activity .

Case Study 1: Antiproliferative Assays

In a comprehensive study evaluating various thieno[2,3-d]pyrimidine derivatives, this compound emerged as one of the most promising candidates due to its selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis indicated that modifications on the phenyl rings significantly affect the biological activity of the compound. Substituents such as chloro and fluoro groups enhance binding affinity to target proteins involved in cancer progression .

Data Summary

Biological Activity IC50 (µM) Target Effect
HepG2 Cell Line3.1AntiproliferativeInduces apoptosis
PC-3 Cell Line2.15AntiproliferativeInduces apoptosis
VEGFR-2 Inhibition0.075AngiogenesisPrevents tumor growth
AKT Inhibition4.60Cell survival signalingPromotes cell death

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process:

Core Formation : Construct the thieno[2,3-d]pyrimidine core via cyclization of substituted thiophene precursors. Chlorination using reagents like PCl₅ or POCl₃ is critical for introducing reactive sites .

Substitution Reactions : Introduce the 3-chloro-4-fluorophenyl and 4-chlorophenyl groups via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. Solvent selection (e.g., DMF or THF) and temperature (80–120°C) influence yield .

Purification : Use column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (methanol/water) to achieve >95% purity .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of aryl halides and amines to minimize byproducts.

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 432.03) .
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., intramolecular N–H⋯N hydrogen bonds stabilizing the planar thienopyrimidine core) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values reported for similar thienopyrimidines: 0.1–10 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved for this compound?

  • Methodology :

  • ADME Profiling : Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding (equilibrium dialysis) to identify pharmacokinetic bottlenecks .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and modify labile groups (e.g., fluorophenyl substituents prone to oxidative defluorination) .
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability while retaining target affinity .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in thienopyrimidine derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Validate with MD simulations to assess binding stability .
  • QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond acceptors. Train models on datasets of IC₅₀ values from analogous compounds .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., chloro vs. fluoro groups) .

Q. How do crystallographic data explain variations in bioactivity among halogen-substituted thienopyrimidines?

  • Methodology :

  • Crystal Packing Analysis : Compare X-ray structures to identify key interactions (e.g., C–H⋯π bonds in 4-chlorophenyl derivatives enhancing lattice stability and solubility) .
  • Torsional Angle Correlations : Link dihedral angles between thienopyrimidine cores and aryl substituents to conformational flexibility and target engagement (e.g., <10° angles improve kinase inhibition) .
  • Halogen Bonding : Analyze Cl/F⋯O/N contacts in protein-ligand complexes to rationalize potency differences (e.g., 3-chloro-4-fluorophenyl groups forming stronger halogen bonds than dichloro analogs) .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodology :

  • Protonation State Check : Use pKa prediction tools (e.g., MarvinSketch) to ensure correct ligand ionization in docking studies .
  • Solvent Effects : Include explicit water molecules in MD simulations to account for solvation entropy .
  • Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.